Elimination of >50% NMR Relaxation Measurement Discrepancies vs. Uniform 13C Labeling
In NMR relaxation studies of RNA, selective labeling with Adenosine-2′-13C eliminates long-range 13C-13C dipolar contributions that cause significant measurement discrepancies in uniformly labeled samples. Experimental R1 measurements in the 61-nucleotide human hepatitis B virus encapsidation signal ε RNA demonstrated that uniformly [U-13C/15N]-ATP labeling introduces non-negligible dipolar contributions from adenosine C4, C5, and C6 to the C2 longitudinal relaxation rate, with discrepancies exceeding 50% at high magnetic fields [1]. In contrast, selectively [2-13C]-ATP labeled RNA provides clean C2 relaxation data free from these confounding interactions [1].
| Evidence Dimension | NMR C2 longitudinal (R1) relaxation rate discrepancy due to long-range 13C-13C dipolar coupling |
|---|---|
| Target Compound Data | 0% discrepancy (clean relaxation data, no long-range dipolar contributions) |
| Comparator Or Baseline | Uniformly [U-13C/15N]-ATP: >50% discrepancy at GHz fields |
| Quantified Difference | >50% reduction in measurement discrepancy |
| Conditions | 61-nucleotide HBV ε RNA; simulated and experimental R1 measurements at high magnetic fields |
Why This Matters
This difference is critical for accurate determination of RNA backbone dynamics; using uniformly labeled adenosine would yield systematically biased motional parameters that could misrepresent biological function.
- [1] Olenginski, L.T., & Dayie, T.K. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 75(6-7), 193-202. View Source
